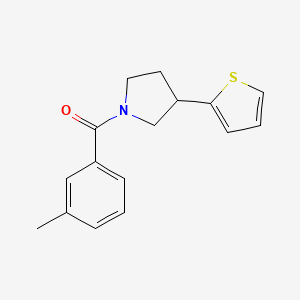

(3-(Thiophen-2-yl)pyrrolidin-1-yl)(m-tolyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-(Thiophen-2-yl)pyrrolidin-1-yl)(m-tolyl)methanone is a useful research compound. Its molecular formula is C16H17NOS and its molecular weight is 271.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The compound “(3-(Thiophen-2-yl)pyrrolidin-1-yl)(m-tolyl)methanone” is a pyrrolidine derivative. Pyrrolidine derivatives have been found to exhibit strong antiproliferative activities against various cancer cell lines . They can significantly inhibit tubulin polymerization , suggesting that tubulin could be a primary target of this compound. Tubulin is a globular protein and is the main component of microtubules in cells, playing a crucial role in maintaining cell shape, enabling cell motility, and most importantly, facilitating cell division .

Mode of Action

The compound interacts with its target, tubulin, by inhibiting its polymerization . This inhibition disrupts the formation of the mitotic spindle, a structure that is essential for cell division. As a result, the cells are unable to divide properly, leading to cell cycle arrest and eventually cell death .

Biochemical Pathways

The compound’s action on tubulin affects the cell cycle, particularly the mitosis phase. The disruption of microtubule dynamics impedes the formation of the mitotic spindle, leading to the activation of the spindle assembly checkpoint. This checkpoint halts the cell cycle until all chromosomes are properly attached to the spindle, ensuring accurate chromosome segregation. If the checkpoint cannot be satisfied due to the compound’s action, the cell will eventually undergo apoptosis .

Pharmacokinetics

. These properties could potentially enhance the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.

Result of Action

The compound’s action results in strong antiproliferative activities against various cancer cell lines . It also shows retained potency toward paclitaxel-resistant A549 cells . The compound can induce G2/M arrest and apoptosis through the mitochondrial pathway , leading to the death of cancer cells.

Activité Biologique

(3-(Thiophen-2-yl)pyrrolidin-1-yl)(m-tolyl)methanone is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Synthesis

The compound is synthesized through a multi-step process involving the reaction of thiophene derivatives with pyrrolidine and m-tolyl groups. The synthesis typically yields a yellow solid with a melting point around 79−80 °C .

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) range between 10 to 50 µg/mL, indicating moderate effectiveness .

- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit the growth of certain cancer cell lines. For instance, it has been observed to induce apoptosis in breast cancer cells with an IC50 value of approximately 25 µM .

- Neuroprotective Effects : The compound has shown promise in neuroprotection, particularly in models of oxidative stress. It appears to reduce reactive oxygen species (ROS) levels, thereby protecting neuronal cells from damage .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, thereby exerting its antimicrobial effects.

- Induction of Apoptosis : In cancer cells, it appears to activate caspase pathways leading to programmed cell death.

- Antioxidant Properties : Its ability to scavenge free radicals contributes to its neuroprotective effects.

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The results indicated that the compound could serve as a potential lead for developing new antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 50 |

Case Study 2: Anticancer Activity

In vitro studies on MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent reduction in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

Propriétés

IUPAC Name |

(3-methylphenyl)-(3-thiophen-2-ylpyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NOS/c1-12-4-2-5-13(10-12)16(18)17-8-7-14(11-17)15-6-3-9-19-15/h2-6,9-10,14H,7-8,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLOQCRWFNIRNKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2CCC(C2)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.